5-fluoro-1H-imidazole-4-carboxamide
Overview
Description
5-fluoro-1H-imidazole-4-carboxamide is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-imidazole-4-carboxamide typically involves the fluorination of imidazole derivatives. One common method is the reaction of 4-carboxamide-1H-imidazole with a fluorinating agent such as Selectfluor under mild conditions. The reaction proceeds via electrophilic fluorination, resulting in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-fluoro-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 5-fluoro-1H-imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-fluoro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-benzimidazole-4-carboxamide: Similar structure but with a benzimidazole ring.
5-amino-1H-imidazole-4-carboxamide: Contains an amino group instead of a fluorine atom.
4-fluoro-1H-imidazole-5-carboxamide: Fluorine atom at a different position on the imidazole ring.
Uniqueness
5-fluoro-1H-imidazole-4-carboxamide is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
5-fluoro-1H-imidazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJBEFBZPYUYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308738 | |
Record name | 5-fluoro-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33300-35-5 | |
Record name | NSC208716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-fluoro-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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